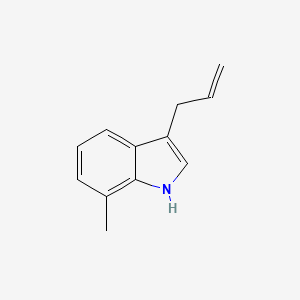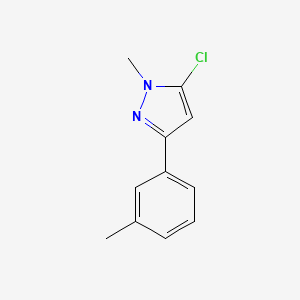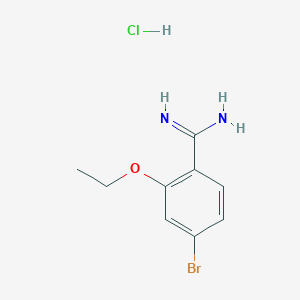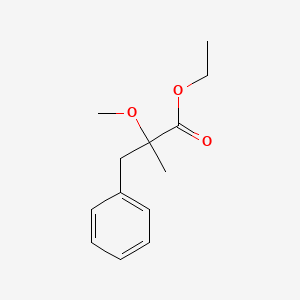
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate is an organic compound with the molecular formula C12H16O3. It is an ester, characterized by its pleasant aroma, and is often used in the synthesis of various chemical products. This compound is of interest in both academic research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-2-methyl-3-phenylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of advanced catalysts and purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific context of its use, such as in biological systems or industrial processes.
相似化合物的比较
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate can be compared with other esters and related compounds:
Ethyl 3-phenylpropanoate: Similar in structure but lacks the methoxy and methyl groups.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methyl-3-phenylpropanoate: Lacks the methoxy group, making it less complex.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical properties and applications.
属性
CAS 编号 |
343986-59-4 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
ethyl 2-methoxy-2-methyl-3-phenylpropanoate |
InChI |
InChI=1S/C13H18O3/c1-4-16-12(14)13(2,15-3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI 键 |
HAXDTIKQPFXMOS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(CC1=CC=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(S)-(3-Chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B13696895.png)
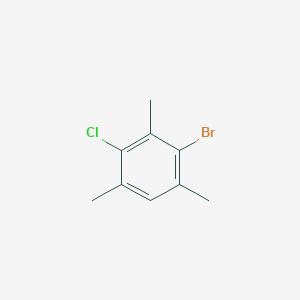
![2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde](/img/structure/B13696918.png)
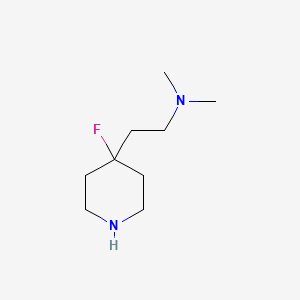
![20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B13696927.png)
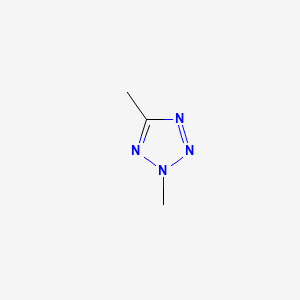

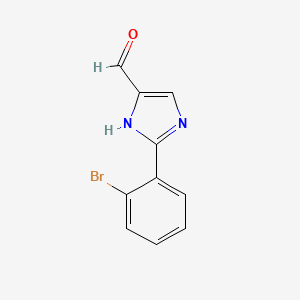
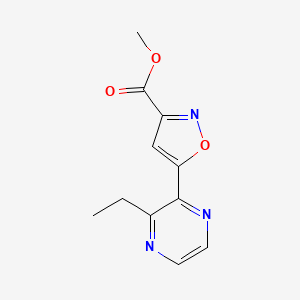
![3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13696955.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride](/img/structure/B13696961.png)
